molecular formula C10H9BrO2 B1267239 Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid CAS No. 6142-65-0

Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid

Cat. No. B1267239
Key on ui cas rn: 6142-65-0
M. Wt: 241.08 g/mol
InChI Key: DPBUJVBXRABXRH-UHFFFAOYSA-N
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Patent
US08853390B2

Procedure details

In a round bottom flask, mixed the tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate 2 (3.7 g, 12.0 mmol) in methanol/tetrahydrofuran (1:1, 30 mL) and heated to 50° C. Separately dissolved lithium hydroxide (1.4 g, 60 mmol) in water (15 mL) and then added to the solution of 2. Increased the heat to 65° C., and monitored by HPLC for reaction completion (<1% pA of 2, ˜3 h). The reaction mixture was then cooled to room temperature and distilled to ½ volume. Cooled the suspension to <20° C. and acidified (exothermic addition) the product mixture to pH<2 with 2N HCl (˜30 mL) to precipitate the product. Stirred the resulting suspension at 20° C. for NLT 0.5 h. Filtered the suspension and washed the wetcake with water (˜20 mL). Dried the wetcake at 45° C. under vacuum. Isolated 2.96 g of an off-white solid (98% pA, 97 wt %=99% wt-adjusted yield). 1H NMR (400 MHz, CDCl3) δ 1.35-1.40 (m, 1H), 1.65-1.69 (m, 1H), 1.85-1.89 (m, 1H), 2.53-2.58 (m, 1H), 6.97 (d, 2H, J=8.37), 7.40 (d, 2H, J=8.37). 13C NMR (100 MHz, CDCl3) δ 17.7, 24.2, 26.7, 120.2, 127.7, 131.3, 138.1 & 178.9 with 2 peaks overlapping.
Name
tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([O:13]C(C)(C)C)=[O:12])=[CH:4][CH:3]=1.[OH-].[Li+]>CO.O1CCCC1.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([OH:13])=[O:12])=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate
Quantity
3.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1C(C1)C(=O)OC(C)(C)C
Name
methanol tetrahydrofuran
Quantity
30 mL
Type
solvent
Smiles
CO.O1CCCC1
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Stirred the resulting suspension at 20° C. for NLT 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Increased the
TEMPERATURE
Type
TEMPERATURE
Details
heat to 65° C.
CUSTOM
Type
CUSTOM
Details
monitored by HPLC for reaction completion (<1% pA of 2, ˜3 h)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
distilled
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the suspension to <20° C.
ADDITION
Type
ADDITION
Details
(exothermic addition) the product mixture to pH<2 with 2N HCl (˜30 mL)
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
Filtered the suspension
WASH
Type
WASH
Details
washed the wetcake with water (˜20 mL)
CUSTOM
Type
CUSTOM
Details
Dried the wetcake at 45° C. under vacuum

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.96 g
YIELD: CALCULATEDPERCENTYIELD 102.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08853390B2

Procedure details

In a round bottom flask, mixed the tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate 2 (3.7 g, 12.0 mmol) in methanol/tetrahydrofuran (1:1, 30 mL) and heated to 50° C. Separately dissolved lithium hydroxide (1.4 g, 60 mmol) in water (15 mL) and then added to the solution of 2. Increased the heat to 65° C., and monitored by HPLC for reaction completion (<1% pA of 2, ˜3 h). The reaction mixture was then cooled to room temperature and distilled to ½ volume. Cooled the suspension to <20° C. and acidified (exothermic addition) the product mixture to pH<2 with 2N HCl (˜30 mL) to precipitate the product. Stirred the resulting suspension at 20° C. for NLT 0.5 h. Filtered the suspension and washed the wetcake with water (˜20 mL). Dried the wetcake at 45° C. under vacuum. Isolated 2.96 g of an off-white solid (98% pA, 97 wt %=99% wt-adjusted yield). 1H NMR (400 MHz, CDCl3) δ 1.35-1.40 (m, 1H), 1.65-1.69 (m, 1H), 1.85-1.89 (m, 1H), 2.53-2.58 (m, 1H), 6.97 (d, 2H, J=8.37), 7.40 (d, 2H, J=8.37). 13C NMR (100 MHz, CDCl3) δ 17.7, 24.2, 26.7, 120.2, 127.7, 131.3, 138.1 & 178.9 with 2 peaks overlapping.
Name
tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([O:13]C(C)(C)C)=[O:12])=[CH:4][CH:3]=1.[OH-].[Li+]>CO.O1CCCC1.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([OH:13])=[O:12])=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate
Quantity
3.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1C(C1)C(=O)OC(C)(C)C
Name
methanol tetrahydrofuran
Quantity
30 mL
Type
solvent
Smiles
CO.O1CCCC1
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Stirred the resulting suspension at 20° C. for NLT 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Increased the
TEMPERATURE
Type
TEMPERATURE
Details
heat to 65° C.
CUSTOM
Type
CUSTOM
Details
monitored by HPLC for reaction completion (<1% pA of 2, ˜3 h)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
distilled
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the suspension to <20° C.
ADDITION
Type
ADDITION
Details
(exothermic addition) the product mixture to pH<2 with 2N HCl (˜30 mL)
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
Filtered the suspension
WASH
Type
WASH
Details
washed the wetcake with water (˜20 mL)
CUSTOM
Type
CUSTOM
Details
Dried the wetcake at 45° C. under vacuum

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.96 g
YIELD: CALCULATEDPERCENTYIELD 102.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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